molecular formula C9H8F2O B13184879 2-[(2,4-Difluorophenyl)methyl]oxirane

2-[(2,4-Difluorophenyl)methyl]oxirane

Cat. No.: B13184879
M. Wt: 170.16 g/mol
InChI Key: XXGODWQQUDZFTP-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)methyl]oxirane typically involves a multi-step process. One common method starts with the reaction of 2,4-difluoro-α-chloroacetophenone with 1H-1,2,4-triazole in the presence of potassium carbonate (K₂CO₃) in refluxing toluene. This reaction yields an intermediate compound, which is then treated with trimethylsulfoxonium iodide (TMSI) in aqueous sodium hydroxide (NaOH) and toluene to produce the desired oxirane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like peracids.

    Reduction: Reduction reactions can convert the oxirane ring into diols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while substitution reactions can produce a variety of substituted oxiranes.

Scientific Research Applications

2-[(2,4-Difluorophenyl)methyl]oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)methyl]oxirane involves its ability to react with various nucleophiles due to the strained three-membered oxirane ring. This ring strain makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)methyl]oxirane
  • 2-[(2,4-Dichlorophenyl)methyl]oxirane
  • 2-[(2,4-Difluorophenyl)oxiran-2-yl]methyl-1H-1,2,4-triazole

Uniqueness

2-[(2,4-Difluorophenyl)methyl]oxirane is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGODWQQUDZFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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